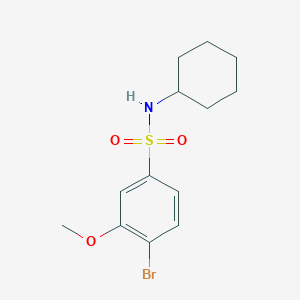![molecular formula C18H16ClN5O4 B5770195 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE](/img/structure/B5770195.png)
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom, a furyl group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Furyl Group: The furyl group can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the chlorinated pyrazole, furyl group, and nitrophenyl group with propanohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and pyrazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the furyl group can lead to the formation of a furanone derivative.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for the treatment of various diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings. Its chemical properties could be leveraged to create materials with specific functionalities.
作用机制
The mechanism of action of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- 3-(4-FLUORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
- 3-(4-IODO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE
Uniqueness
The uniqueness of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-{(E)-1-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]METHYLIDENE}PROPANOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the pyrazole ring, combined with the nitrophenyl and furyl groups, creates a unique electronic environment that can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4/c1-12-8-14(24(26)27)2-4-16(12)17-5-3-15(28-17)10-20-22-18(25)6-7-23-11-13(19)9-21-23/h2-5,8-11H,6-7H2,1H3,(H,22,25)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMGQMTKPTULU-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5770123.png)
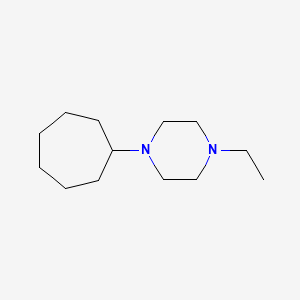
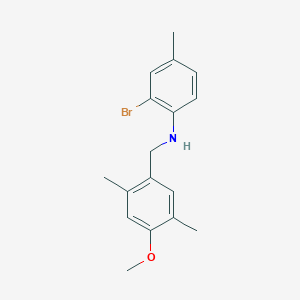
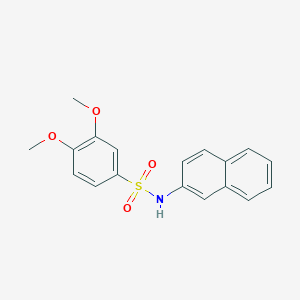
![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![4-(3,4-DIMETHOXYPHENYL)-2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYLPYRIMIDINE](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)
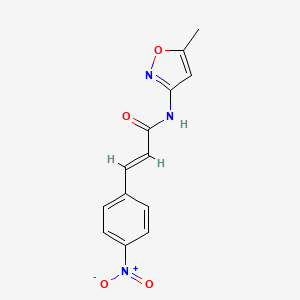
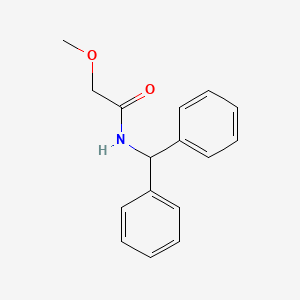
![12,12-dimethyl-5-methylsulfanyl-3-piperidin-1-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B5770202.png)
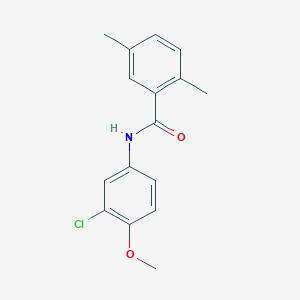
![(4-BROMOPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5770209.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
